![molecular formula C28H22N4O2 B189290 N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide CAS No. 36289-76-6](/img/structure/B189290.png)
N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide, commonly known as BEN, is a chemical compound that has been extensively researched for its potential therapeutic applications. BEN belongs to the class of compounds known as hydrazones, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of BEN is not fully understood. However, it is believed that BEN exerts its biological effects by inhibiting various enzymes and signaling pathways in the body. For example, BEN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. BEN has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Effets Biochimiques Et Physiologiques
BEN has been shown to possess a wide range of biochemical and physiological effects. For example, BEN has been shown to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. BEN has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, BEN has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BEN in lab experiments is its wide range of biological activities. BEN has been shown to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties, making it a versatile compound for various research applications. However, one of the limitations of using BEN in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on BEN. One potential area of research is the development of more potent and selective analogs of BEN for specific therapeutic applications. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of BEN in vivo, which could provide valuable information for the development of potential drug candidates. Additionally, the potential use of BEN in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrants further investigation.
Méthodes De Synthèse
BEN can be synthesized by the reaction of 2-hydrazinylbenzoic acid with 2-benzoylbenzaldehyde in the presence of a base. The reaction yields a yellow crystalline solid, which can be purified by recrystallization from a suitable solvent. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
BEN has been studied extensively for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties. BEN has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
36289-76-6 |
|---|---|
Nom du produit |
N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide |
Formule moléculaire |
C28H22N4O2 |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide |
InChI |
InChI=1S/C28H22N4O2/c33-27(23-17-9-3-10-18-23)31-29-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)30-32-28(34)24-19-11-4-12-20-24/h1-20H,(H,31,33)(H,32,34)/b29-25+,30-26+ |
Clé InChI |
FCYVHTSUXHTTMQ-XDHTVYJESA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N\NC(=O)C2=CC=CC=C2)/C(=N/NC(=O)C3=CC=CC=C3)/C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2)C(=NNC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2)C(=NNC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Autres numéros CAS |
36289-76-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



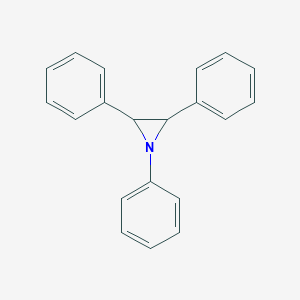
![4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine](/img/structure/B189209.png)
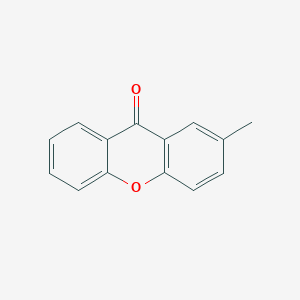
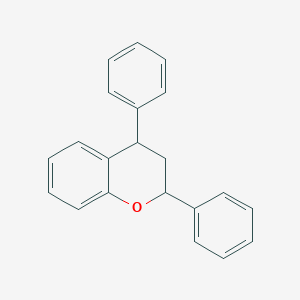
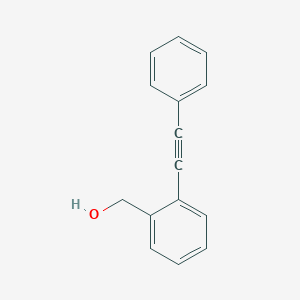
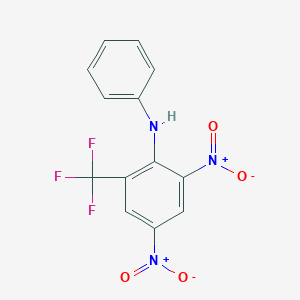
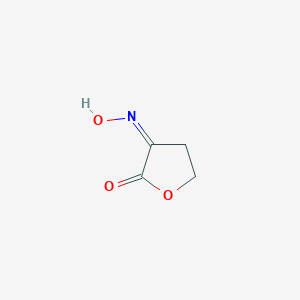
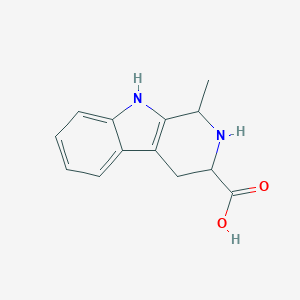
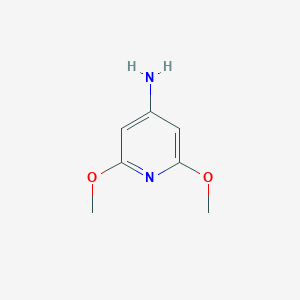
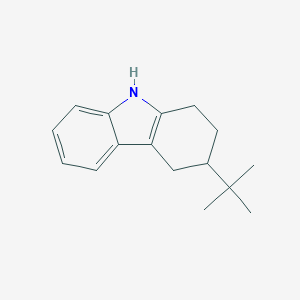
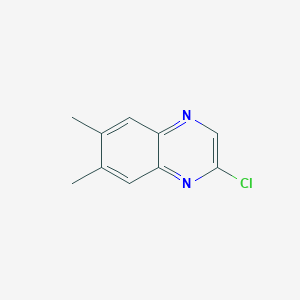
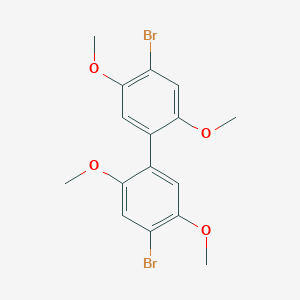
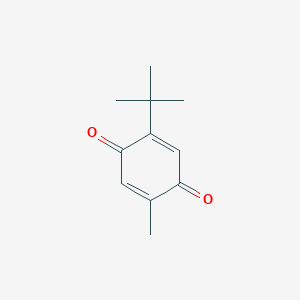
![6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B189231.png)